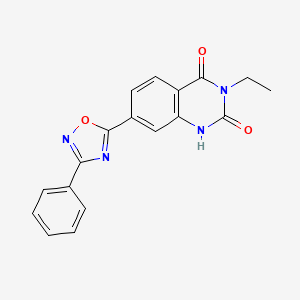

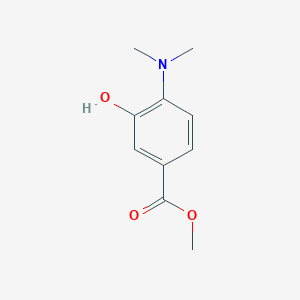

![molecular formula C13H13NO B2674524 5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 1245569-13-4](/img/structure/B2674524.png)

5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one” is a compound that has been studied in the context of serotonin reuptake inhibitors . It contains a 1,2-dihydrocyclopenta[b]indol-3(4H)-one scaffold . Molecules containing the indole motif are often biologically active species and are used in the treatment of various conditions .

Synthesis Analysis

The compound was synthesized starting from indole 5-((1H-indol-3-yl)(1,3-dioxane-4,6-diones as key intermediates . The process involved three transformations including intramolecular cyclization and formation of imines .Physical And Chemical Properties Analysis

The compound has been characterized using NMR spectroscopy. The ^1H NMR (DMSO-d6, 400 MHz) spectrum shows peaks at δ 11.83 (s, 1 H, Ar-H); 7.48–7.46 (m, 1 H, Ar-H); 7.34–7.20 (m, 7 H, Ar-H); 7.03–6.99 (m, 1 H, Ar-H); 4.72 (dd, 1 H, J^3 = 2.1, J^3 = 6.6, H-12); 3.58 (dd, 1 H, J^2 = 18.3, J^3 = 6.6, H-11); 2.95 (dd, 1 H, J^2 = 18.3, J^3 = 2.1, H-11) .科学的研究の応用

Analytical Methodologies and Detection Techniques

Microwave-Assisted Extraction and Ionic Liquid Microextraction

A novel sample preparation procedure utilizing microwave-assisted extraction combined with dispersive liquid-liquid microextraction using ionic liquids for determining heterocyclic aromatic amines in cooked beefburgers demonstrates the compound's relevance in developing new, efficient, and green analytical methodologies. This approach offers advantages such as simplicity, rapidity, and reduced solvent usage, highlighting its potential for broad application in food chemistry and safety analysis (Agudelo Mesa, Padró, & Reta, 2013).

Chemical Synthesis and Material Science

Synthesis of Hydrogenated Pyrrolo[3,4-b]indoles

Research into the synthesis of hydrogenated pyrrolo[3,4-b]indoles, which are analogs of dimebon, illustrates the compound's utility in creating molecules with a broad spectrum of pharmacological activities. This underscores its significance in medicinal chemistry for developing new therapeutic agents (Ivachtchenko, Frolov, Mitkin, Tkachenko, & Khvat, 2010).

Fischer Indolization under Green Conditions

The use of deep eutectic solvents for Fischer indolization to prepare complex unnatural indole derivatives showcases the compound's role in facilitating environmentally friendly chemical syntheses. This method expands the scope of generating intricate polycyclic indole derivatives, aligning with the goals of green chemistry (Kotha & Chakkapalli, 2017).

Biological and Pharmacological Applications

Antiproliferative Activity

Research on the synthesis of new indole derivatives using a one-pot multicomponent reaction has revealed significant antiproliferative activity towards both normal and cancer cell lines. This finding is particularly relevant for the development of cancer treatments, indicating the potential of such compounds in targeted therapies (Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018).

Anti-Epileptic Effect

The evaluation of new indole derivatives for their anti-epileptic effects by estimating biogenic amines concentrations in rat brains shows promising results in epilepsy treatment. This research points to the therapeutic potential of indole derivatives in modulating brain chemistry to manage seizures (Swathi & Sarangapani, 2017).

作用機序

特性

IUPAC Name |

5,7-dimethyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-7-5-8(2)12-10(6-7)9-3-4-11(15)13(9)14-12/h5-6,14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKYXIFZQHHKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

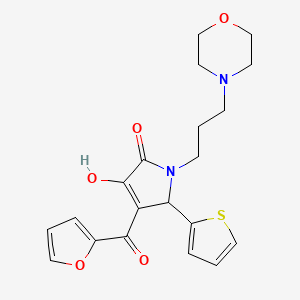

![2-[(2-Bromophenyl)sulfanyl]acetic acid](/img/structure/B2674441.png)

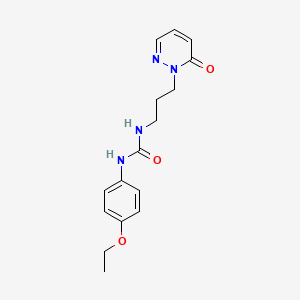

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2674447.png)

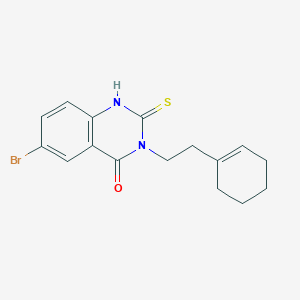

![1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2674448.png)

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2674456.png)

![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)